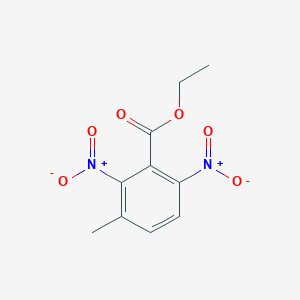

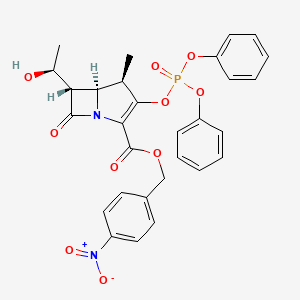

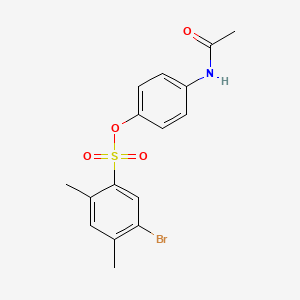

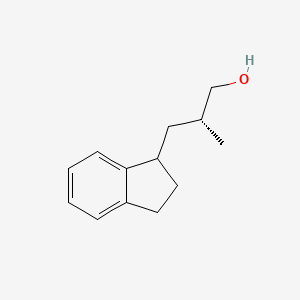

1-benzyl-3-(benzyloxy)-N-(2-methoxyphenethyl)-1H-pyrazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-benzyl-3-(benzyloxy)-N-(2-methoxyphenethyl)-1H-pyrazole-4-carboxamide is a compound that has been widely studied for its potential use in scientific research. This compound is known to have various biochemical and physiological effects, making it a valuable tool for researchers in many different fields.

Wissenschaftliche Forschungsanwendungen

Functionalization Reactions and Synthesis

Research has explored the synthesis and functionalization reactions of pyrazole derivatives, which can serve as key intermediates for further chemical transformations. One study detailed the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamides through reactions with various aminophenols, indicating the versatility of pyrazole derivatives in synthetic chemistry and potential applications in creating more complex molecules (Yıldırım et al., 2006). Another investigation outlined a practical synthesis method for a CCR5 antagonist, highlighting the application of pyrazole derivatives in the development of pharmacologically active compounds (Ikemoto et al., 2005).

Herbicidal Activity

A study on the synthesis of novel 3-(substituted alkoxy)pyrazole-4-carboxamide derivatives examined their herbicidal activity, demonstrating the potential of pyrazole derivatives in agricultural chemistry. These compounds showed significant herbicidal activity against various weeds, highlighting the impact of the substituent at the 3-position of the pyrazole ring on their activity (Ohno et al., 2004).

Luminescent Supramolecular Liquid Crystals

Supramolecular liquid crystals containing pyrazole units have been reported for their novel self-assembly and luminescent properties. These materials, capable of forming columnar mesophases, have potential applications in advanced material science, especially for optoelectronic devices. The study underscores the importance of the pyrazole moiety in facilitating self-assembly leading to mesomorphism, as well as its role in the luminescence of the materials (Moyano et al., 2013).

Antimicrobial Activity

Investigations into functionalization reactions of pyrazole-3-carboxylic acid chloride with various derivatives have led to the synthesis of novel compounds with evaluated antimicrobial activities. This research points towards the potential of pyrazole derivatives in contributing to the development of new antimicrobial agents, offering a pathway for the synthesis of compounds with potential pharmacological applications (Korkusuz et al., 2013).

Eigenschaften

IUPAC Name |

1-benzyl-N-[2-(2-methoxyphenyl)ethyl]-3-phenylmethoxypyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O3/c1-32-25-15-9-8-14-23(25)16-17-28-26(31)24-19-30(18-21-10-4-2-5-11-21)29-27(24)33-20-22-12-6-3-7-13-22/h2-15,19H,16-18,20H2,1H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTDIHKTWDSCSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1,3-dioxoisoindol-2-yl)butyl]-3,4-difluoro-N-(4-methylphenyl)benzamide](/img/structure/B2462366.png)

![(E)-1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2462369.png)